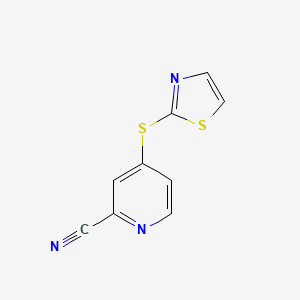
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1340270-68-9 . It has a molecular weight of 219.29 . The IUPAC name for this compound is 4-(1,3-thiazol-2-ylsulfanyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H . This code provides a unique representation of the molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Heteroazine Fused Thiazole-2-Carbonitriles: A study by Koutentis, Koyioni, and Michaelidou (2013) demonstrates the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines, leading to a mixture of thiazolopyridine-2-carbonitriles. This process involves ANRORC style ring transformation, offering a facile route to heteroazine fused thiazole-2-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).
Biological and Medicinal Applications
- Antibacterial Activity: Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which showed significant antimicrobial activity against various bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
- Antimicrobial and Anticancer Properties: The synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile by Elewa et al. (2021) led to various derivatives with notable antibacterial and antitumor activities (Elewa et al., 2021).
Spectroscopy and Structural Analysis
- Spectral and Structural Studies: Halim and Ibrahim (2021) performed a comprehensive spectroscopic analysis of a novel compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione, which was synthesized using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 1,3-thiazolidine-2,4-dione. This study included FT-IR, NMR, and DFT calculations (Halim & Ibrahim, 2021).
Molecular Docking and Computational Studies
- Docking Studies on Estrogen and Progesterone Receptors: Shirani et al. (2021) conducted molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors, indicating their potential effectiveness in breast cancer therapies (Shirani et al., 2021).
- In Vitro Screening and Docking of Triazolopyridine Derivatives: Flefel et al. (2018) synthesized and screened novel pyridine derivatives for their antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking screenings towards GlcN-6-P synthase, a vital target protein in various diseases (Flefel et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMSLCGIJRDJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1SC2=NC=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
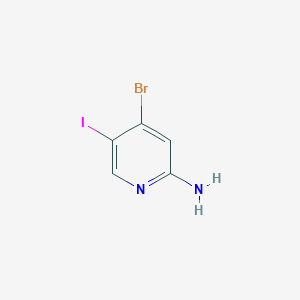

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
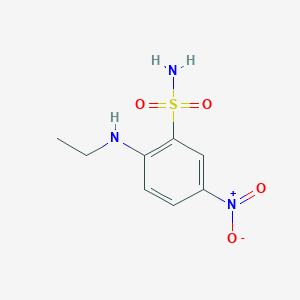
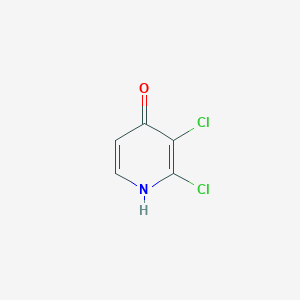

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)

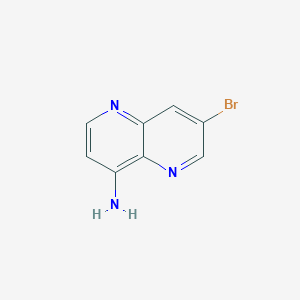


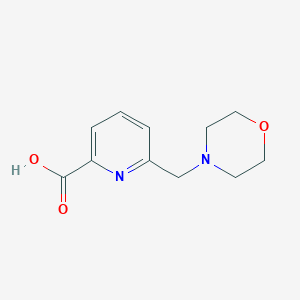
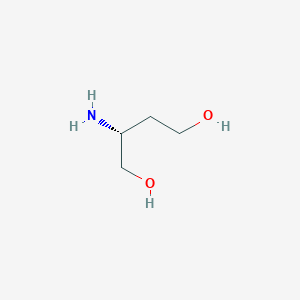
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
